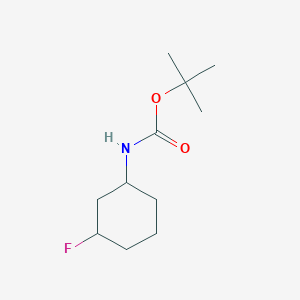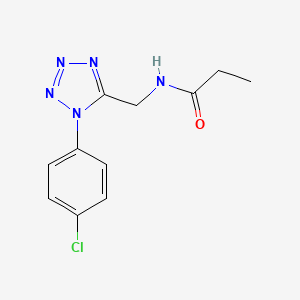
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)propionamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as CPP or CPP-115 and is a derivative of vigabatrin, an antiepileptic drug. CPP-115 is a GABA aminotransferase inhibitor that has been shown to have a wide range of effects on the central nervous system.
Aplicaciones Científicas De Investigación
Ecological Interactions and Soil Fungi
Research by Bordeleau and Bartha (1971) explored the transformation of a related herbicide, N-(3,4-dichlorophenyl)-propionamide (propanil), in soil, highlighting the synergistic interaction between soil fungi Penicillium piscarium and Geotrichum candidum. This study emphasizes the ecological impact and biotransformation processes involving similar compounds in environmental settings Ecology of a herbicide transformation: Synergism of two soil fungi.
Synthesis and Biological Activity
Aktürk et al. (2002) focused on the synthesis and anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, showcasing the potential medical applications of compounds with similar structural elements. This type of research indicates the process of designing, synthesizing, and evaluating the biological activity of new chemical entities Synthesis and anticonvulsant activity of some omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives.
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Although the compound differs, this study exemplifies how molecular interaction and conformational analysis can provide insights into the binding and activity of chemical compounds at the receptor level Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor.
Mecanismo De Acción
Target of Action
The specific target of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)propionamide is currently unknown. It’s worth noting that compounds with similar structures have been found to exhibit various biological activities . For instance, indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on the compound’s target, it’s challenging to describe its exact mode of action. Based on the properties of similar compounds, it can be hypothesized that n-((1-(4-chlorophenyl)-1h-tetrazol-5-yl)methyl)propionamide might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to affect various biochemical pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Without specific information on the compound’s target and mode of action, it’s challenging to describe the exact molecular and cellular effects of its action. Compounds with similar structures have been found to exhibit various biological activities, suggesting that n-((1-(4-chlorophenyl)-1h-tetrazol-5-yl)methyl)propionamide might also have diverse biological effects .
Propiedades
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O/c1-2-11(18)13-7-10-14-15-16-17(10)9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHTUTWBHJJFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

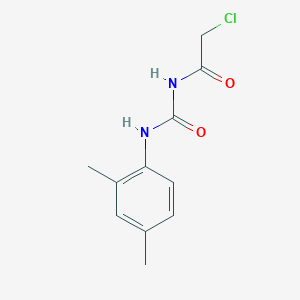
![2-[(4-Chlorobenzyl)amino]-4-methoxynicotinonitrile](/img/structure/B2944574.png)
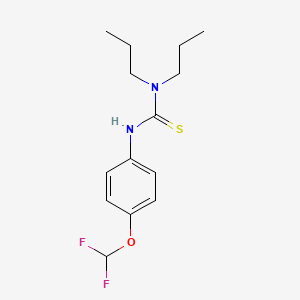
![2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2944580.png)
![3-{5-[(2-amino-2-oxoethyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(4-fluorobenzyl)propanamide](/img/structure/B2944581.png)
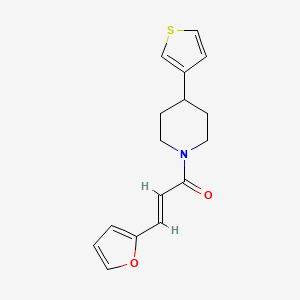
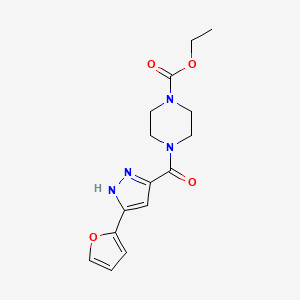



![N-[(3-bromophenyl)(cyano)methyl]cyclopentanecarboxamide](/img/structure/B2944589.png)
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide](/img/structure/B2944592.png)
